N-ethyl-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide
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Overview
Description
N~1~-ETHYL-2-[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring, a hydrazinecarbothioamide group, and an ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ETHYL-2-[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Acetylation: The pyrazole derivative is then acetylated using acetic anhydride under basic conditions.
Hydrazinecarbothioamide formation: The acetylated pyrazole is reacted with thiosemicarbazide in the presence of a suitable catalyst to form the hydrazinecarbothioamide group.
Ethylation: Finally, the compound is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-ETHYL-2-[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
N~1~-ETHYL-2-[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-ETHYL-2-[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with cellular targets, leading to various biological effects:
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carbonitrile
- 2-(5-Methyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
Uniqueness
N~1~-ETHYL-2-[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinecarbothioamide group, in particular, is not commonly found in similar compounds, making it a valuable scaffold for further research and development.
Properties
Molecular Formula |
C9H15N5OS |
---|---|
Molecular Weight |
241.32 g/mol |
IUPAC Name |
1-ethyl-3-[[2-(5-methylpyrazol-1-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C9H15N5OS/c1-3-10-9(16)13-12-8(15)6-14-7(2)4-5-11-14/h4-5H,3,6H2,1-2H3,(H,12,15)(H2,10,13,16) |
InChI Key |
ZHEPXOBYWAFHTH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)CN1C(=CC=N1)C |
Origin of Product |
United States |
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